molecular formula C9H12ClNO B1493056 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol CAS No. 1525037-90-4

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

Cat. No.: B1493056
CAS No.: 1525037-90-4
M. Wt: 185.65 g/mol
InChI Key: ZXPJSERDQGVKBO-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol is a chloropyridine derivative featuring a branched alkyl chain with a hydroxyl group. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol (inferred from structurally analogous compounds, e.g., 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol, which shares the same formula and weight ). The compound is characterized by a pyridine ring substituted with chlorine at the 6-position and a 2-methylpropanol moiety at the 3-position.

Key physicochemical properties (derived from analogous compounds):

  • Solubility: Likely polar due to the hydroxyl group, with moderate solubility in organic solvents like ethyl acetate or THF .
  • Stability: Storage under inert atmosphere and low temperatures (2–8°C) is recommended to prevent degradation .
  • Synthetic routes: Similar compounds are synthesized via Claisen-type condensations or microwave-assisted reactions involving ketones and amines .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPJSERDQGVKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

The chemical formula for this compound is C9H12ClNOC_9H_{12}ClNO, with a molecular weight of approximately 185.65 g/mol. The compound features a chlorinated pyridine moiety, which is often associated with various biological activities.

Potential Mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures often interact with GPCRs, influencing downstream signaling pathways such as cAMP production or phosphoinositide turnover .
  • Enzyme Inhibition : The presence of the chloropyridine group may facilitate interactions with enzymes involved in metabolic pathways or signal transduction .

Antimicrobial Activity

Research on related compounds has shown that chlorinated pyridine derivatives exhibit antimicrobial properties. For instance, studies have indicated that similar structures can inhibit bacterial growth and have potential applications in treating infections .

Antitumor Activity

Some studies have explored the antitumor effects of chlorinated pyridine derivatives. For example, compounds with similar scaffolds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess antitumor properties .

Structure-Activity Relationship (SAR)

The SAR for chloropyridine derivatives indicates that modifications to the pyridine ring and alkyl substituents significantly influence biological activity. The presence of halogens, such as chlorine, often enhances receptor binding affinity and selectivity .

Substituent Effect on Activity
ChlorineIncreases receptor binding
Alkyl groupsModulate hydrophobic interactions
Hydroxyl groupPotentially enhances solubility

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been investigated:

  • Antimicrobial Studies : A study demonstrated that chlorinated pyridine derivatives inhibited the growth of Gram-positive bacteria, indicating potential for developing new antibiotics .
  • Cancer Research : Another investigation into related compounds revealed significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Notable Properties
3-(6-Chloropyridin-3-yl)propan-1-ol C₈H₁₀ClNO 171.63 117528-27-5 Shorter alkyl chain (propanol vs. 2-methylpropanol) Higher polarity; used as a building block in organic synthesis
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol C₉H₁₂ClNO 185.65 1649468-09-6 Methyl group on secondary carbon (vs. primary) Similar stability profile; hazard warnings include H302 (acute toxicity)
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol C₁₀H₁₂ClFO 202.65 1600998-87-5 Aryl substitution (chloro-fluorophenyl vs. pyridine) Enhanced lipophilicity; potential pharmacological activity
(1R)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol C₇H₅ClF₃NO 217.57 Not provided Trifluoroethyl group; chiral center Stereochemical specificity for drug intermediates

Notes on Chiral and Stereochemical Variants

  • Chiral resolution : Enantiomers like (1R)- and (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethane-1-ol are critical for asymmetric synthesis in pharmaceuticals .

Preparation Methods

Starting Materials

The synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-ol typically begins with commercially available 6-chloropyridine as the key aromatic substrate. The 2-methylpropan-1-ol side chain is introduced via nucleophilic substitution or organometallic addition reactions.

Grignard Reaction Approach

A common and effective method involves the formation of a Grignard reagent derived from 6-chloropyridine or its halogenated precursors. This organomagnesium intermediate is then reacted with an appropriate carbonyl compound or electrophile to install the 2-methylpropan-1-ol moiety.

  • Procedure : The Grignard reagent is prepared by treating 6-chloropyridine with magnesium turnings in anhydrous ether or tetrahydrofuran under inert atmosphere. The resulting organomagnesium species is then reacted with an aldehyde or ketone precursor of 2-methylpropan-1-ol.
  • Reaction conditions : Typically conducted at low temperatures (0 to 25 °C) to control reactivity and minimize side reactions.
  • Outcome : This method yields this compound after aqueous workup and purification.

Nucleophilic Substitution Method

Alternatively, nucleophilic substitution on the chloropyridine ring can be employed, where the hydroxyl-containing side chain or its precursor is introduced by displacement of a leaving group under basic conditions.

  • Reagents : Strong bases such as sodium hydride or potassium tert-butoxide are used to deprotonate the alcohol, generating the alkoxide nucleophile.
  • Reaction conditions : The alkoxide attacks the pyridine ring at the appropriate position, displacing the chlorine atom or another leaving group.
  • Limitations : This method requires careful control to avoid polysubstitution or side reactions on the pyridine ring.

Industrial Scale Production

For industrial production, the Grignard reaction remains the preferred method due to scalability and high yield. Continuous flow reactors may be utilized to optimize reaction parameters such as temperature, reagent concentration, and reaction time, ensuring consistent product quality and minimizing by-products.

Purification Techniques

After synthesis, the crude product typically undergoes purification to achieve high purity suitable for research or pharmaceutical applications.

  • Recrystallization : Common solvents include ethanol, methanol, or ethyl acetate to selectively crystallize the target compound.
  • Column Chromatography : Silica gel chromatography is employed to separate the product from impurities based on polarity differences.
  • Distillation : In some cases, vacuum distillation can be used if the compound is sufficiently volatile and thermally stable.

Reaction Analysis and Optimization

Reaction Yields and Selectivity

  • Grignard reactions with 6-chloropyridine derivatives generally provide moderate to high yields (60-85%) depending on reaction conditions and purity of reagents.
  • Side reactions such as over-alkylation or reduction of the pyridine ring can occur but are minimized by precise temperature control and stoichiometric reagent addition.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Method Notes
Grignard Reaction 6-Chloropyridine Mg, Ether/THF, low temp, aldehyde 70-85 Recrystallization, chromatography Scalable, high yield, requires dry conditions
Nucleophilic Substitution 6-Chloropyridine, 2-methylpropan-1-ol NaH or KOtBu, polar aprotic solvent 50-70 Chromatography Requires strong base, risk of side reactions
Industrial Continuous Flow 6-Chloropyridine Optimized Grignard conditions >80 Recrystallization, chromatography High throughput, reproducible quality

Research Findings and Applications

  • The compound serves as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Its preparation methods have been optimized to balance yield, purity, and scalability.
  • Studies indicate that the chlorine substituent at the 6-position influences both the reactivity during synthesis and the compound’s subsequent chemical behavior.

Q & A

Q. What are the established synthetic routes for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 6-chloro-3-hydroxypyridine and 2-methylpropan-1-ol. Key steps include:

  • Deprotonation : Sodium hydride (NaH) is used to activate the hydroxyl group on 6-chloro-3-hydroxypyridine .
  • Reaction Optimization : Temperature (60–80°C), solvent (THF or DMF), and stoichiometric ratios (1:1.2 pyridine:alcohol) are critical for minimizing side products. Continuous flow reactors improve reproducibility and scalability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >95% purity.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity and stereochemistry?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD (e.g., SHELX suite ) resolves the chloropyridine and hydroxyl group orientation. ORTEP-III visualizes thermal ellipsoids and bond angles .
  • Spectroscopy :
    • NMR : 1H^1H NMR (DMSO-d6) confirms substitution patterns (e.g., δ 8.2 ppm for pyridyl H, δ 1.4 ppm for methyl groups) .
    • LC-MS/HPLC : Retention time (1.50 minutes under QC-SMD-TFA05 conditions) and m/z 185.65 [M+H]+ validate molecular weight .

Critical Note : Discrepancies in melting points (reported 98–102°C) may arise from polymorphic forms or solvent residues, necessitating DSC analysis .

Q. What are the compound’s known pharmacological targets, and how are its bioactivity assays designed?

Methodological Answer:

  • Primary Target : Acts as an intermediate in synthesizing epibatidine analogs, which target nicotinic acetylcholine receptors (nAChRs) .
  • In Vitro Assays :
    • Radioligand binding (e.g., 3H^3H-epibatidine displacement in neuronal membranes).
    • Functional assays (e.g., Ca2+^{2+} flux in HEK293 cells expressing α4β2 nAChRs) .

Data Contradiction : Some studies report EC50_{50} variations (±20%) due to differences in cell line receptor density .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in modulating enzyme or receptor activity?

Methodological Answer:

  • Crystallographic Analysis : Co-crystallization with nAChR fragments (PDB ID: e.g., 2QC1) identifies hydrogen bonding (pyridyl N–H...O) and hydrophobic interactions (methyl groups) .
  • Kinetic Studies : Stopped-flow fluorescence measures binding kinetics (kon_{on}/koff_{off}) under varying pH (6.5–7.5) .

Advanced Tip : Molecular dynamics simulations (Amber/CHARMM) model ligand-receptor dynamics over 100-ns trajectories .

Q. What strategies resolve contradictions in reported solubility and reactivity data?

Methodological Answer:

  • Solubility Conflicts :
    • Reproduce experiments under controlled humidity (e.g., <5% RH for DMSO solutions) .
    • Use advanced techniques like neutron diffraction to study hydrate vs. anhydrous forms .
  • Reactivity Discrepancies :
    • Compare oxidation rates (e.g., KMnO4_4 vs. PCC) via 1H^1H NMR kinetics .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy as a biochemical tool?

Methodological Answer:

  • Key Modifications :
    • Replace Cl with F (electron-withdrawing) to enhance metabolic stability (see 6-fluoropyridin-3-yl analogs ).
    • Introduce chiral centers (e.g., (2S)-configuration) to study enantioselective receptor binding .
  • Computational Modeling :
    • DFT calculates electrostatic potential surfaces to predict nucleophilic attack sites .
    • QSAR models correlate logP (1.8–2.2) with blood-brain barrier permeability .

Q. What methodologies address toxicity concerns in preclinical studies?

Methodological Answer:

  • In Vivo Models : Dose-response in zebrafish embryos (LC50_{50} determination) or murine hepatocyte viability assays .
  • Metabolomics : LC-MS/MS identifies oxidative metabolites (e.g., 6-hydroxypyridine derivatives) linked to hepatotoxicity .

Critical Finding : Epibatidine analogs show 10x higher neurotoxicity than morphine, necessitating strict SAR-guided modifications .

Q. How is computational chemistry applied to predict novel derivatives with enhanced properties?

Methodological Answer:

  • Virtual Libraries : Generate 1000+ analogs via combinatorial substitution (e.g., replacing methylpropanol with cyclopropanol).
  • Docking Screens : AutoDock Vina screens against nAChR homology models (RMSD <2.0 Å) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA <60 Ų) and CYP450 inhibition risks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
Reactant of Route 2
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1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol

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